Thiourea
Thiourea
Thiourea is a white crystalline solid, both naturally occurring and synthetic, that is soluble in water, ammonium thiocyanate solution and ethanol. In the past, it was used as a photographic toning agent, a component of hair preparations and a dry cleaning agent. Currently, it is only used in animal glue liquefiers and silver tarnish removers. When heated to decomposition, thiourea emits toxic fumes of nitrogen oxides and sulfur oxides. Long-term exposure of humans to thiourea may cause bone marrow damage, resulting in reduced levels of red blood cells, white blood cells and/or platelets. It is reasonably anticipated to be a human carcinogen. (NCI05)
Thiourea, also known as thiocarbamid or aminothioamide, belongs to the class of organic compounds known as thioureas. These are organic compounds containing the thiourea functional group, a derivative of urea with the general structure (R1(N)R2C(=S)(R3)R4, R1-R4=H, alkyl, aryl), obtained by replacing the carbonyl group of urea with a thiocarbonyl group. Thiourea is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, thiourea is primarily located in the cytoplasm. Thiourea participates in a number of enzymatic reactions. In particular, thiourea can be biosynthesized from carbonothioic O, O-acid and urea. Thiourea is also a parent compound for other transformation products, including but not limited to, allylthiourea, N-phenylthiourea, and (4-bromophenyl)thiourea. Thiourea is a potentially toxic compound.
Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999)
Thiourea, also known as thiocarbamid or aminothioamide, belongs to the class of organic compounds known as thioureas. These are organic compounds containing the thiourea functional group, a derivative of urea with the general structure (R1(N)R2C(=S)(R3)R4, R1-R4=H, alkyl, aryl), obtained by replacing the carbonyl group of urea with a thiocarbonyl group. Thiourea is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, thiourea is primarily located in the cytoplasm. Thiourea participates in a number of enzymatic reactions. In particular, thiourea can be biosynthesized from carbonothioic O, O-acid and urea. Thiourea is also a parent compound for other transformation products, including but not limited to, allylthiourea, N-phenylthiourea, and (4-bromophenyl)thiourea. Thiourea is a potentially toxic compound.
Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999)
Brand Name:
Vulcanchem
CAS No.:
62-56-6
VCID:
VC0124793
InChI:
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)
SMILES:
C(=S)(N)N
Molecular Formula:
CH4N2S
H2NCSNH2
CH4N2S
H2NCSNH2
CH4N2S
Molecular Weight:
76.12 g/mol
Thiourea
CAS No.: 62-56-6
Reference Standards
VCID: VC0124793
Molecular Formula: CH4N2S
H2NCSNH2
CH4N2S
Molecular Weight: 76.12 g/mol
CAS No. | 62-56-6 |
---|---|
Product Name | Thiourea |
Molecular Formula | CH4N2S H2NCSNH2 CH4N2S |
Molecular Weight | 76.12 g/mol |
IUPAC Name | thiourea |
Standard InChI | InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4) |
Standard InChIKey | UMGDCJDMYOKAJW-UHFFFAOYSA-N |
SMILES | C(=S)(N)N |
Canonical SMILES | C(=S)(N)N |
Boiling Point | Sublimes in vacuum at 302-320° F (NTP, 1992) Decomposes at boiling point Sublimes in vacuum at 302-320°F |
Colorform | White solid which crystallizes in a rhombic bipyramidal structure White lustrous crystals Three functional groups - amino, imino, and thiol |
Density | 1.405 at 68 °F (USCG, 1999) 1.405 g/cu cm at 25 °C 1.4 g/cm³ 1.405 at 68°F |
Melting Point | 349 to 352 °F (NTP, 1992) 182.0 °C 176-178 °C 180°C 182 °C 349-352°F |
Physical Description | Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid Solid WHITE CRYSTALS OR POWDER. White or off-white crystals or powder. |
Description | Thiourea is a white crystalline solid, both naturally occurring and synthetic, that is soluble in water, ammonium thiocyanate solution and ethanol. In the past, it was used as a photographic toning agent, a component of hair preparations and a dry cleaning agent. Currently, it is only used in animal glue liquefiers and silver tarnish removers. When heated to decomposition, thiourea emits toxic fumes of nitrogen oxides and sulfur oxides. Long-term exposure of humans to thiourea may cause bone marrow damage, resulting in reduced levels of red blood cells, white blood cells and/or platelets. It is reasonably anticipated to be a human carcinogen. (NCI05) Thiourea, also known as thiocarbamid or aminothioamide, belongs to the class of organic compounds known as thioureas. These are organic compounds containing the thiourea functional group, a derivative of urea with the general structure (R1(N)R2C(=S)(R3)R4, R1-R4=H, alkyl, aryl), obtained by replacing the carbonyl group of urea with a thiocarbonyl group. Thiourea is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, thiourea is primarily located in the cytoplasm. Thiourea participates in a number of enzymatic reactions. In particular, thiourea can be biosynthesized from carbonothioic O, O-acid and urea. Thiourea is also a parent compound for other transformation products, including but not limited to, allylthiourea, N-phenylthiourea, and (4-bromophenyl)thiourea. Thiourea is a potentially toxic compound. Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999) |
Solubility | 10 to 50 mg/mL at 68° F (NTP, 1992) 1.87 M In water, 1.42X10+5 mg/L at 25 °C Soluble in water at 25 °C: 1 part in 11 Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C Soluble in alcohol; sparingly soluble in ether. Soluble in ammonium thiocyanate solution, cold water; nearly insoluble in ether Solubility in methanol (g/100 g): 11.9 at 25 °C; 16.4 at 40.7 °C; 22 at 53.7 °C; 24.6 at 61.9 °C ... Solubility in ethanol (g/100 g): 3.6 at 20 °C; 4.7 at 31.9 °C; 6.3 at 45 °C; 8.5 at 58 °C; 9.8 at 64.7 °C 142 mg/mL at 25 °C Solubility in water: moderate >11.4 [ug/mL] |
Synonyms | Thiopseudourea; 2-Thiourea; Isothiourea; NSC 5033; Pseudothiourea; THU; Thiocarbamide; TsIZP 34; β-Thiopseudourea |
Vapor Pressure | 0.00 mmHg 1.41X10-7 mm Hg at 25 °C |
PubChem Compound | 2723790 |
Last Modified | Nov 11 2021 |
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